molecular formula C9H10N2O2 B1379305 2-Amino-4,6-dimethoxybenzonitrile CAS No. 1545025-44-2

2-Amino-4,6-dimethoxybenzonitrile

Cat. No.: B1379305
CAS No.: 1545025-44-2
M. Wt: 178.19 g/mol
InChI Key: MMLLIZJCTNVTMW-UHFFFAOYSA-N
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Description

2-Amino-4,6-dimethoxybenzonitrile is an organic compound with the molecular formula C9H10N2O2 It is a derivative of benzonitrile, featuring amino and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,6-dimethoxybenzonitrile typically involves the following steps:

    Halogenation: A suitable starting material, such as 2,4,6-trimethoxybenzonitrile, is halogenated using a halogenating agent like bromine or chlorine.

    Amination: The halogenated intermediate is then subjected to an amination reaction using ammonia or an amine source under appropriate conditions to introduce the amino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,6-dimethoxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the nitrile group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for methoxylation reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

2-Amino-4,6-dimethoxybenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4,6-dimethoxybenzonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,5-dimethoxybenzonitrile: Similar structure but with different positions of methoxy groups.

    2-Amino-3,5-dimethoxybenzonitrile: Another isomer with methoxy groups at different positions.

Uniqueness

2-Amino-4,6-dimethoxybenzonitrile is unique due to its specific arrangement of functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other isomers may not be as effective .

Properties

IUPAC Name

2-amino-4,6-dimethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-12-6-3-8(11)7(5-10)9(4-6)13-2/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLLIZJCTNVTMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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